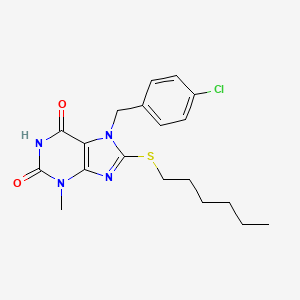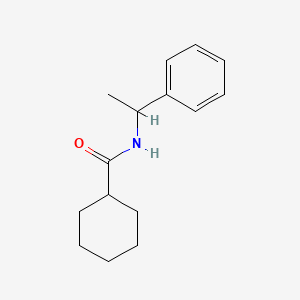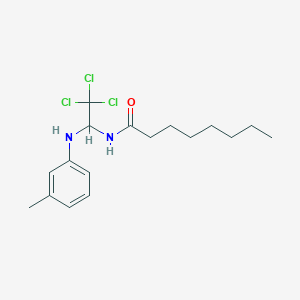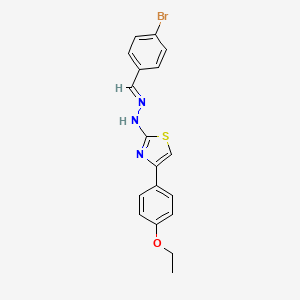
N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide is a complex organic compound featuring a thiazole ring, a benzyl group, and a heptanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide typically involves the formation of the thiazole ring followed by the attachment of the benzyl and heptanamide groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzylamine with 2-bromoacetyl chloride can form the intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring. The final step involves the acylation of the thiazole derivative with heptanoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be facilitated using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methylbenzyl)-1,3-thiazol-2-YL)acetamide
- N-(5-(4-Methylphenyl)-1,3-thiazol-2-YL)butanamide
- N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)octanamide
Uniqueness
N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide is unique due to its specific combination of the thiazole ring, benzyl group, and heptanamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C18H24N2OS |
|---|---|
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]heptanamide |
InChI |
InChI=1S/C18H24N2OS/c1-3-4-5-6-7-17(21)20-18-19-13-16(22-18)12-15-10-8-14(2)9-11-15/h8-11,13H,3-7,12H2,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
KFGIRDIGECDOTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B11993763.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993771.png)

![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11993789.png)
![3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B11993799.png)

![9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11993804.png)



![ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11993848.png)

![2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11993858.png)

